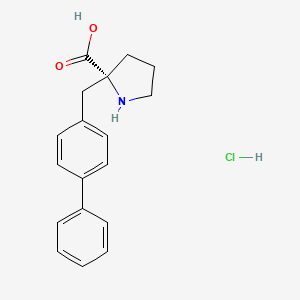

(R)-alpha-(4-biphenylmethyl)-proline-HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

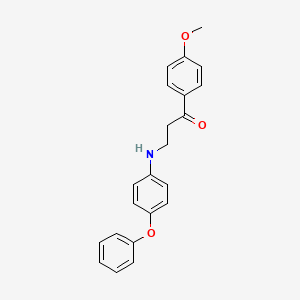

“®-alpha-(4-biphenylmethyl)-proline-HCl” is a chemical compound. It is used for research and development purposes . The compound has a molecular formula of C23H27NO4 .

Molecular Structure Analysis

The molecular structure of a similar compound, Boc-®-alpha-(4-biphenylmethyl)-proline, includes 57 bonds in total: 30 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 hydroxyl group, and 1 Pyrrolidine .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Conformation Analysis

Studies on proline derivatives, such as (R)-alpha-(4-biphenylmethyl)-proline-HCl, often focus on their molecular structure and conformation. For example, the work by Lesarri et al. (2005) on 4-hydroxyproline derivatives in gas phase using laser-ablation molecular-beam Fourier transform microwave spectroscopy reveals insights into the intramolecular hydrogen bonding and ring puckering phenomena. These findings are crucial for understanding the stereochemical properties and reactivity of proline derivatives in various chemical and biological contexts (Lesarri, Cocinero, López, & Alonso, 2005).

Organocatalysis

The catalytic properties of proline and its derivatives have been extensively studied, with Chowdari, Ramachary, and Barbas (2003) demonstrating the use of L-proline in catalyzing the direct asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters to produce optically active beta-amino alcohols. Such organocatalytic reactions are vital for synthesizing complex molecules with high stereoselectivity and are of great interest in organic synthesis and medicinal chemistry (Chowdari, Ramachary, & Barbas, 2003).

Synthesis of Functionalized Amino Acids

The versatility of proline derivatives is further exemplified in the synthesis of unusual amino acids, as reported by Romoff, Palmer, Mansour, Creighton, Miwa, Ejima, Moriwaki, and Soloshonok (2017). Their work on the scale-up synthesis of enantiomerically pure amino acids demonstrates the importance of proline-derived ligands in creating bioactive peptides and novel chemical entities. This research underscores the role of proline derivatives in expanding the toolkit for peptide and protein engineering (Romoff et al., 2017).

Biotechnological and Medicinal Applications

The biotechnological and medicinal applications of proline derivatives are vast. For instance, the study on microbial proline 4-hydroxylase by Shibasaki, Mori, Chiba, and Ozaki (1999) highlights the potential of proline hydroxylation in biotransformation processes, such as the conversion of L-proline to trans-4-hydroxy-L-proline. This process has implications for industrial production and the synthesis of therapeutically valuable compounds (Shibasaki, Mori, Chiba, & Ozaki, 1999).

Safety and Hazards

The safety data sheet for a similar compound, BOC-®-ALPHA-(4-BIPHENYLMETHYL)-PROLINE, provides information on its safety and hazards. It suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also advises using personal protective equipment, ensuring adequate ventilation, and keeping the chemical in suitable and closed containers for disposal .

Eigenschaften

IUPAC Name |

(2R)-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.ClH/c20-17(21)18(11-4-12-19-18)13-14-7-9-16(10-8-14)15-5-2-1-3-6-15;/h1-3,5-10,19H,4,11-13H2,(H,20,21);1H/t18-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODCDGGNLJQZLT-GMUIIQOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-alpha-(4-biphenylmethyl)-proline-HCl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2708860.png)

![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-chromen-2-one](/img/structure/B2708869.png)

![N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B2708871.png)

![8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708876.png)

![2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2708878.png)

![N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2708883.png)